molecular formula C9H14N2O B13069936 1-[3-Methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]ethan-1-one

1-[3-Methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]ethan-1-one

Cat. No.: B13069936
M. Wt: 166.22 g/mol
InChI Key: CWSROJSWEDBMIY-UHFFFAOYSA-N
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Description

1-[3-Methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]ethan-1-one is a chemical compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by the presence of a methyl group at position 3 and an isopropyl group at position 1 of the pyrazole ring, with an ethanone group attached at position 4. The compound’s unique structure imparts specific chemical and physical properties, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[3-Methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]ethan-1-one typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the condensation of 3-methyl-1-(propan-2-yl)-1H-pyrazole with ethanone derivatives. The reaction is often carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the formation of the desired product. The reaction mixture is usually heated to a specific temperature to ensure complete conversion of the reactants.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as the desired yield, purity, and cost-effectiveness. Industrial production often employs advanced techniques such as catalytic hydrogenation, solvent extraction, and crystallization to optimize the synthesis and purification of the compound.

Chemical Reactions Analysis

Types of Reactions: 1-[3-Methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]ethan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives with higher oxidation states.

    Reduction: Reduction reactions can convert the ethanone group to an alcohol or other reduced forms.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other substituents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or organometallic compounds (e.g., Grignard reagents) are employed under specific conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole carboxylic acids, while reduction can produce pyrazole alcohols.

Scientific Research Applications

1-[3-Methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]ethan-1-one has diverse applications in scientific research, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: It serves as a probe or ligand in biochemical assays to study enzyme activity and protein interactions.

    Medicine: The compound is investigated for its potential therapeutic properties, such as anti-inflammatory, analgesic, and antimicrobial activities.

    Industry: It is utilized in the development of specialty chemicals, dyes, and materials with specific functional properties.

Mechanism of Action

The mechanism of action of 1-[3-Methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]ethan-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

1-[3-Methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]ethan-1-one can be compared with other similar compounds, such as:

    1-(3-Hydroxyphenyl)ethan-1-one: This compound has a hydroxyl group instead of a pyrazole ring, leading to different chemical and biological properties.

    3-Acetylphenol: Similar to the above, but with an acetyl group at position 3, affecting its reactivity and applications.

    1-(3,5-Dimethyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl)ethan-1-one: This compound has additional methyl and nitrophenyl groups, which may enhance its antimicrobial activity.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to its analogs.

Properties

Molecular Formula

C9H14N2O

Molecular Weight

166.22 g/mol

IUPAC Name

1-(3-methyl-1-propan-2-ylpyrazol-4-yl)ethanone

InChI

InChI=1S/C9H14N2O/c1-6(2)11-5-9(8(4)12)7(3)10-11/h5-6H,1-4H3

InChI Key

CWSROJSWEDBMIY-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C=C1C(=O)C)C(C)C

Origin of Product

United States

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